

Application Notes and Protocols: Measuring ATR Degradation by PROTAC ATR degrader-2

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Compound of Interest

Compound Name: PROTAC ATR degrader-2

Cat. No.: B12364577

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Audience: Researchers, scientists, and drug development professionals.

Introduction

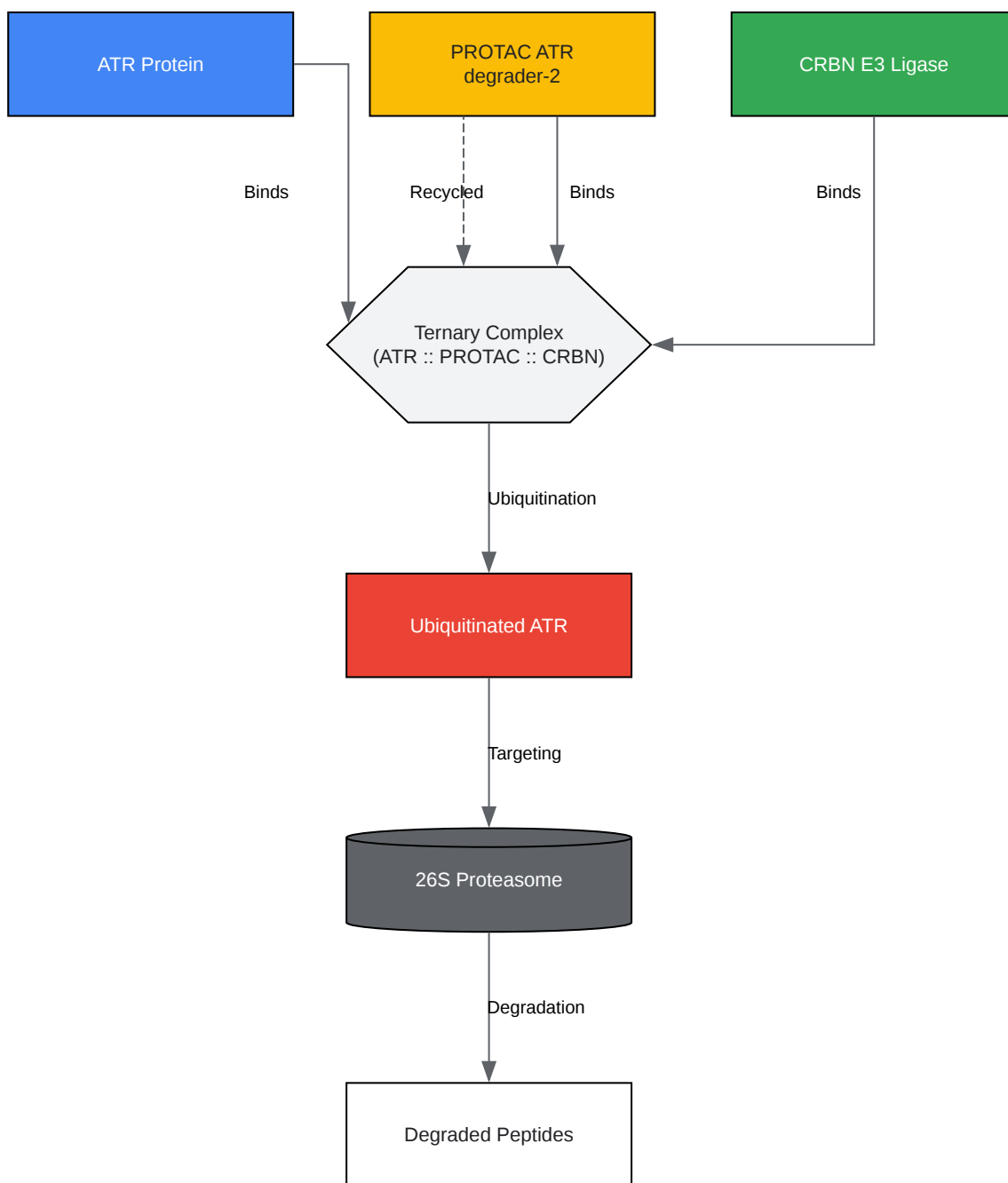
Proteolysis Targeting Chimeras (PROTACs) are an innovative class of therapeutic molecules designed to selectively eliminate disease-causing proteins.^[1] These heterobifunctional molecules consist of two ligands connected by a linker: one binds to the protein of interest (POI), and the other recruits an E3 ubiquitin ligase.^[2] This dual binding induces the formation of a ternary complex, leading to the ubiquitination of the POI and its subsequent degradation by the cell's native ubiquitin-proteasome system (UPS).^{[3][4]}

Ataxia telangiectasia and Rad3-related (ATR) kinase is a critical regulator in the DNA Damage Response (DDR) pathway, primarily activated by replication stress.^[5] Its role in maintaining genomic stability makes it a compelling target for cancer therapy. **PROTAC ATR degrader-2** (also known as Compound 8i or Abd110) is a potent and selective PROTAC that targets ATR for degradation.^{[6][7][8]} It is composed of an ATR inhibitor (VE-821 derivative) linked to a ligand for the Cereblon (CRBN) E3 ligase.^[8] This document provides detailed protocols to quantify the degradation of ATR induced by **PROTAC ATR degrader-2** and to assess its downstream cellular effects.

Mechanism of Action of PROTAC ATR degrader-2

PROTAC ATR degrader-2 functions by hijacking the UPS to specifically degrade ATR. The molecule simultaneously binds to ATR and the CRBN E3 ligase, forming a ternary complex.^[4]

[9] This proximity facilitates the transfer of ubiquitin from the E3 ligase to ATR, marking it for destruction by the 26S proteasome.[9] The PROTAC molecule is then released and can act catalytically to induce the degradation of multiple ATR proteins.[2] This degradation-based approach offers a distinct advantage over traditional inhibition, as it removes the entire protein scaffold, eliminating both kinase and non-kinase functions.



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Figure 1. Mechanism of **PROTAC ATR degrader-2**.

Quantitative Data Summary

PROTAC ATR degrader-2 has been shown to effectively degrade ATR in various cancer cell lines. The key metrics for a degrader are the DC50 (concentration required to degrade 50% of the target protein) and Dmax (maximum percentage of degradation).

Table 1: Potency of **PROTAC ATR degrader-2** in AML Cell Lines

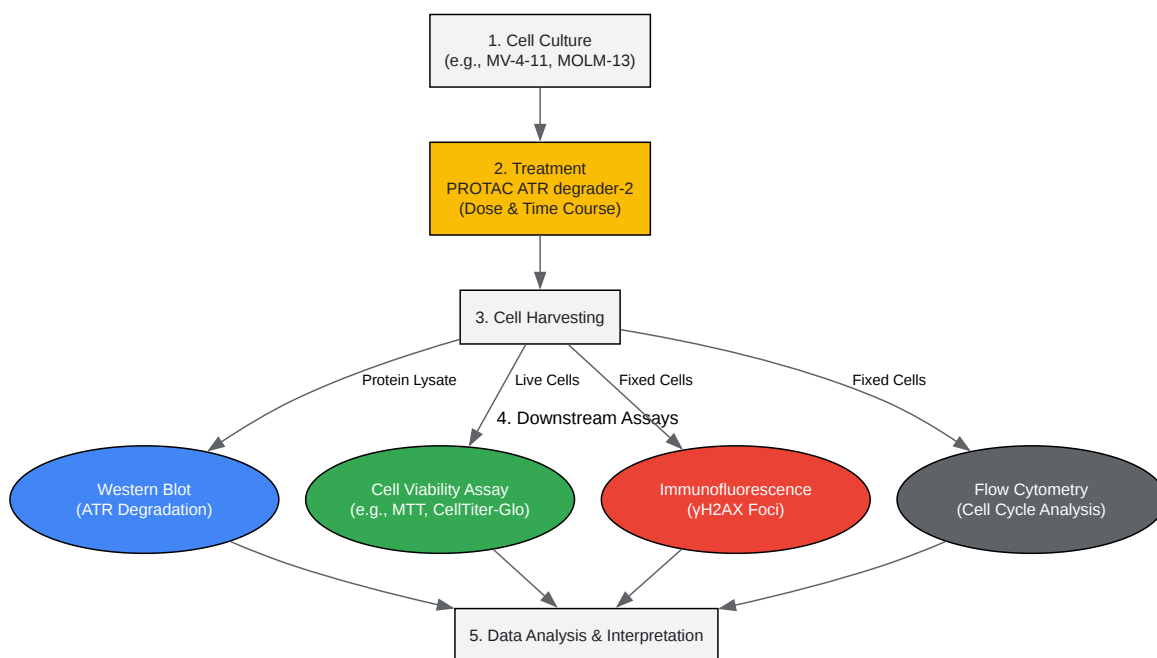
Cell Line	DC50	Reference
MV-4-11	22.9 nM	[6] [7]

| MOLM-13 | 34.5 nM | [\[6\]](#)[\[7\]](#) |

Table 2: Time and Concentration-Dependent Degradation of ATR | Cell Line / Condition | Treatment | % ATR Reduction | Reference | | :--- | :--- | :--- | | Pancreatic Cancer (MIA PaCa-2) | Not specified | ~60% (reduced to 40% of control) | [\[5\]](#) | | Leukemic Cells | 1 µM for 4 hours | ~70% (reduced to 30% of control) | [\[8\]](#) | | Leukemic Cells | 0.5 µM for 24 hours | ~90% | [\[8\]](#) |

Experimental Workflow

A typical workflow for evaluating **PROTAC ATR degrader-2** involves cell culture, treatment with the degrader, and subsequent analysis using various biochemical and cell-based assays to confirm protein degradation and assess the functional consequences.



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Figure 2. General experimental workflow.

Experimental Protocols

Protocol 1: Cell Culture and Treatment

- **Cell Seeding:** Seed acute myeloid leukemia (AML) cells (e.g., MV-4-11 or MOLM-13) in appropriate culture medium at a density that allows for logarithmic growth during the experiment. For adherent cells, seed them to be 50-80% confluent at the time of harvesting. [\[10\]](#)

- **Compound Preparation:** Prepare a stock solution of **PROTAC ATR degrader-2** in DMSO. Further dilute the stock solution in a culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent-induced toxicity.
- **Treatment:** Replace the existing medium with the medium containing **PROTAC ATR degrader-2** or vehicle control (DMSO).
- **Incubation:** Incubate the cells for the desired time points (e.g., 4, 8, 16, 24 hours) at 37°C in a 5% CO₂ incubator.

Protocol 2: Western Blotting for ATR Degradation

This protocol is used to quantify the amount of ATR protein following treatment.[\[11\]](#)[\[12\]](#)

- **Sample Preparation:**
 - Wash cells with ice-cold PBS and aspirate.[\[13\]](#)
 - Lyse cells by adding ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.[\[14\]](#)
 - Scrape the cells and transfer the lysate to a microcentrifuge tube.[\[14\]](#)
 - Sonicate the lysate for 10-15 seconds to shear DNA and reduce viscosity.[\[13\]](#)
 - Centrifuge at 16,000 x g for 20 minutes at 4°C.[\[14\]](#)
 - Collect the supernatant and determine the protein concentration using a BCA assay.
- **SDS-PAGE and Transfer:**
 - Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer for 5 minutes.[\[14\]](#)
 - Load samples onto an SDS-PAGE gel and separate proteins by electrophoresis.[\[12\]](#)
 - Transfer the separated proteins to a nitrocellulose or PVDF membrane.[\[15\]](#)

- Immunoblotting:
 - Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20).[12]
 - Incubate the membrane with a primary antibody against ATR overnight at 4°C with gentle agitation.[15] Use an antibody against a loading control (e.g., GAPDH, β -Actin, or Vinculin) to normalize protein levels.
 - Wash the membrane three times for 5-10 minutes each with TBST.[12]
 - Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[15]
 - Wash the membrane again three times with TBST.
- Detection:
 - Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager.[15]
 - Quantify band intensities using image analysis software. Normalize ATR band intensity to the loading control.

Protocol 3: Cell Viability Assay (MTT Assay)

This assay measures cell metabolic activity as an indicator of cell viability.[16]

- Cell Seeding: Seed cells in a 96-well plate and treat with a range of concentrations of **PROTAC ATR degrader-2** as described in Protocol 1.
- Reagent Addition: After the treatment period, add 10 μ L of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.
- Incubation: Incubate the plate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[16]

- Solubilization: Add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[\[16\]](#)
- Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Read the absorbance at a wavelength of 570-590 nm using a microplate reader.[\[16\]](#)
- Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Protocol 4: Immunofluorescence for γH2AX (DNA Damage Marker)

ATR degradation is expected to impair the DNA damage response, leading to an accumulation of DNA double-strand breaks, which can be visualized by staining for phosphorylated H2AX (γH2AX).[\[17\]](#)[\[18\]](#)

- Cell Preparation: Grow cells on glass coverslips in a multi-well plate and treat as described in Protocol 1.
- Fixation and Permeabilization:
 - Wash cells with PBS.
 - Fix the cells with 4% paraformaldehyde for 10-15 minutes at room temperature.[\[19\]](#)
 - Wash three times with PBS.
 - Permeabilize the cells with 0.2-0.3% Triton X-100 in PBS for 20-30 minutes.[\[19\]](#)[\[20\]](#)
- Blocking and Staining:
 - Wash three times with PBS.
 - Block with 5-10% normal goat serum in PBS for 1 hour at room temperature.[\[19\]](#)[\[20\]](#)
 - Incubate with a primary antibody against γH2AX (phospho-S139) overnight at 4°C.[\[20\]](#)
 - Wash three times with PBS.

- Incubate with a fluorochrome-conjugated secondary antibody for 1 hour at room temperature in the dark.[\[21\]](#)
- Mounting and Visualization:
 - Wash three times with PBS.
 - Counterstain nuclei with DAPI for 5 minutes.[\[22\]](#)
 - Mount the coverslips onto microscope slides using an anti-fade mounting medium.
 - Visualize the slides using a fluorescence microscope. Capture images and quantify the number and intensity of γH2AX foci per nucleus.[\[23\]](#)

Protocol 5: Flow Cytometry for Cell Cycle Analysis

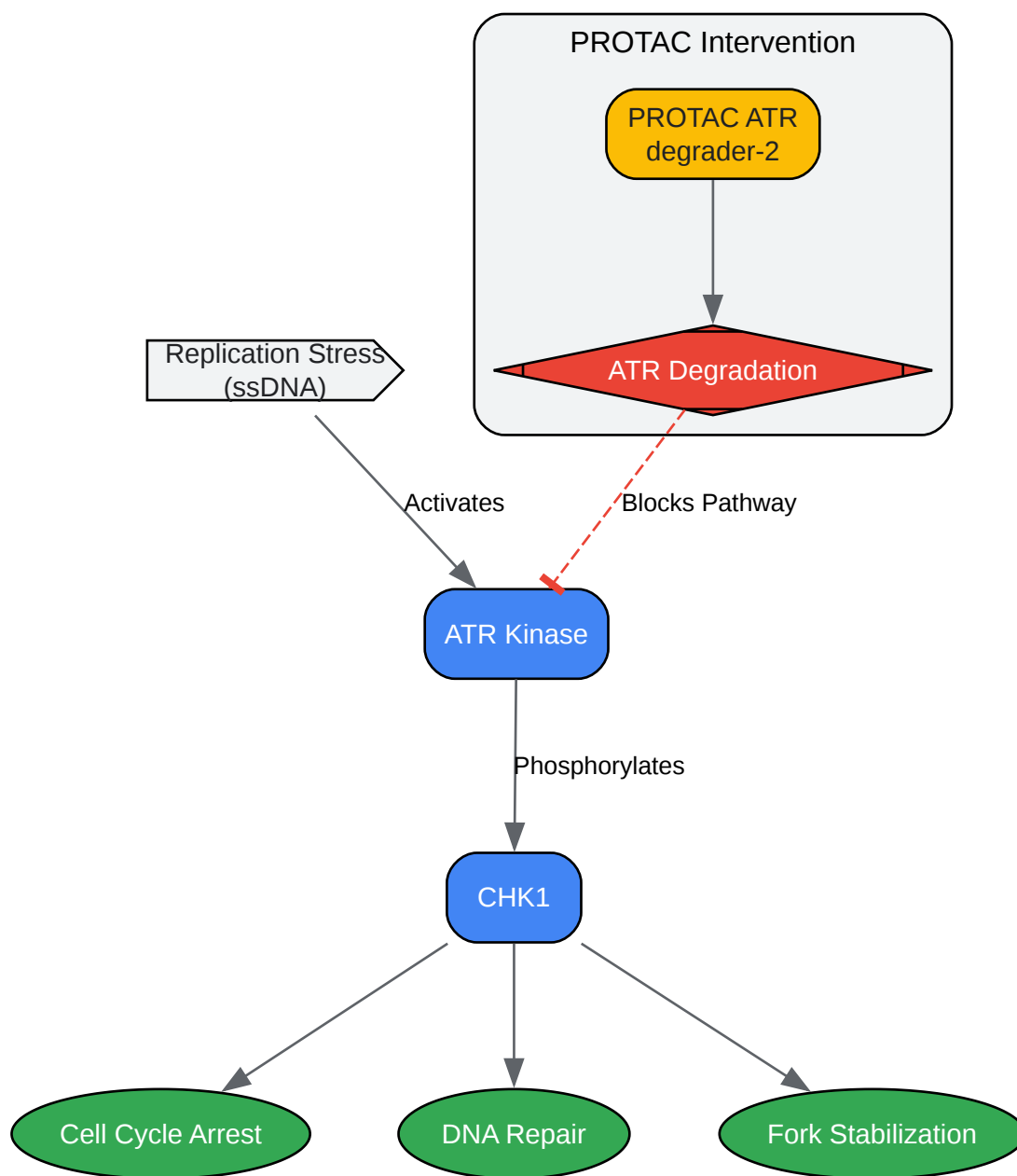
ATR plays a key role in cell cycle checkpoints. Its degradation can lead to perturbations in the cell cycle.[\[24\]](#) This can be analyzed by staining DNA with propidium iodide (PI).[\[25\]](#)

- Cell Preparation: Treat cells as described in Protocol 1. Harvest approximately 1×10^6 cells per sample.
- Fixation:
 - Wash cells with cold PBS and centrifuge at $200 \times g$ for 5 minutes.[\[26\]](#)
 - Resuspend the cell pellet and fix by adding dropwise to ice-cold 70% ethanol while vortexing gently.[\[27\]](#)
 - Incubate at -20°C for at least 2 hours (or up to several weeks).[\[27\]](#)
- Staining:
 - Centrifuge the fixed cells to remove the ethanol.
 - Wash the cell pellet with cold PBS.[\[26\]](#)
 - Resuspend the cells in a staining solution containing Propidium Iodide (PI) and RNase A.[\[26\]](#)[\[28\]](#)

- Incubate for 15-30 minutes at room temperature or 37°C, protected from light.[26]
- Data Acquisition and Analysis:
 - Analyze the samples on a flow cytometer, collecting data for at least 10,000-20,000 events per sample.
 - Use cell cycle analysis software (e.g., ModFit LT) to model the DNA content histogram and determine the percentage of cells in G0/G1, S, and G2/M phases.[26]

Analysis of Downstream Signaling

ATR is a master regulator of the DDR. Upon activation by single-stranded DNA, which can arise from replication stress, ATR phosphorylates a multitude of substrates, most notably the checkpoint kinase CHK1. This phosphorylation cascade leads to cell cycle arrest, stabilization of replication forks, and promotion of DNA repair. By degrading ATR, **PROTAC ATR degrader-2** is expected to abrogate this signaling pathway, leading to increased genomic instability, cell cycle dysregulation, and ultimately, apoptosis, particularly in cancer cells that are highly dependent on the ATR pathway.



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Figure 3. Simplified ATR signaling pathway and PROTAC intervention.

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